

An In-depth Technical Guide to α,β -Trehalose- $^{13}\text{C}_{12}$

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Compound of Interest

Compound Name: *Alpha,Beta-Trehalose-13C12*

Cat. No.: *B15622485*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

α,β -Trehalose- $^{13}\text{C}_{12}$, also known as neotrehalose- $^{13}\text{C}_{12}$, is the uniformly isotope-labeled form of α,β -trehalose, a naturally occurring disaccharide.[1] In this stable isotope-labeled compound, all twelve carbon atoms are replaced with the ^{13}C isotope. This isotopic enrichment makes it an invaluable tool in a range of scientific applications, particularly in mass spectrometry-based quantitative analysis where it serves as a robust internal standard.[2] This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental methodologies.

Chemical and Physical Properties

α,β -Trehalose- $^{13}\text{C}_{12}$ is a white to off-white solid.[1] It is the labeled analogue of α,β -trehalose, which is one of the three stereoisomers of trehalose, the others being α,α -trehalose and β,β -trehalose.[3] While α,α -trehalose is widespread in nature, α,β - and β,β -trehalose are less common.[3] The key physical and chemical properties of α,β -Trehalose- $^{13}\text{C}_{12}$ are summarized in the table below.

Property	Value	References
Molecular Formula	$^{13}\text{C}_{12}\text{H}_{22}\text{O}_{11}$	[1][4]
Molecular Weight	354.20 g/mol	[1]
Appearance	White to Off-white Solid	[1]
Purity	≥98%	[1]
Isotopic Purity	99 atom % ^{13}C	
Melting Point	>160°C (decomposes)	[1]
Unlabeled CAS Number	585-91-1	[1]

Applications in Research

The primary application of α,β -Trehalose- $^{13}\text{C}_{12}$ lies in its use as an internal standard for the quantification of trehalose in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).[2] The co-elution of the labeled standard with the unlabeled analyte allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Beyond its role as an internal standard, the study of trehalose and its isomers is of significant interest in various fields:

- **Biopreservation and Drug Formulation:** Trehalose is known for its ability to protect proteins and cellular membranes from environmental stresses such as desiccation and freezing.[5][6] This property is exploited in the pharmaceutical industry for stabilizing therapeutic proteins and in cryopreservation.[5]
- **Metabolic Studies:** As a metabolite in many organisms, though not mammals, understanding trehalose metabolism is crucial in microbiology and plant science.[7][8] Labeled trehalose can be used as a tracer to study these metabolic pathways.
- **Food Industry:** Trehalose is used as a food additive for its stabilizing and sweetening properties.[7]

Experimental Protocols

A key application of α,β -Trehalose- $^{13}\text{C}_{12}$ is in quantitative mass spectrometry. Below is a detailed methodology for the quantification of trehalose in biological samples using LC-MS/MS with α,β -Trehalose- $^{13}\text{C}_{12}$ as an internal standard, based on established protocols.[\[2\]](#)[\[9\]](#)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trehalose Quantification

This protocol outlines the general steps for quantifying trehalose. Specific parameters may need to be optimized for different sample matrices and instrumentation.

1. Sample Preparation:

- Homogenize the biological sample (e.g., cell lysate, tissue homogenate).
- Perform a protein precipitation step, typically by adding a cold organic solvent (e.g., acetonitrile or methanol) containing a known concentration of α,β -Trehalose- $^{13}\text{C}_{12}$.
- Vortex and centrifuge the sample to pellet the precipitated proteins.
- Collect the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

- Column: A column suitable for carbohydrate analysis, such as a high-performance carbohydrate column.[\[9\]](#)
- Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like ammonium acetate to aid in ionization.[\[2\]](#)
- Flow Rate: Typically in the range of 0.5-1.0 mL/min.[\[2\]](#)[\[9\]](#)
- Injection Volume: 10-40 μL .[\[2\]](#)[\[9\]](#)

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.[\[2\]](#)[\[9\]](#)
- Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[\[2\]](#)[\[9\]](#)
- Monitored Transitions:
- Unlabeled Trehalose: The precursor ion is often the ammonium adduct $[\text{M}+\text{NH}_4]^+$ with an m/z of 360. A common fragment ion is the oxocarbenium ion with an m/z of 163.[\[2\]](#)[\[9\]](#)

- α,β -Trehalose- $^{13}\text{C}_{12}$ (Internal Standard): The precursor ion can be the sodium adduct $[\text{M}+\text{Na}]^+$ with an m/z of 377. A characteristic fragment is the $^{13}\text{C}_6$ -glucose ion with an m/z of 209.^{[2][9]}

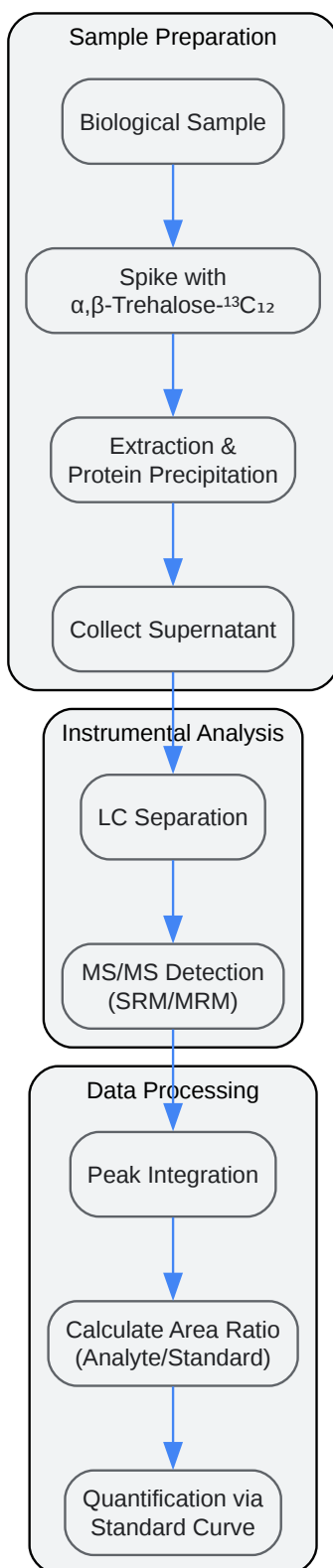
4. Quantification:

- The concentration of trehalose in the sample is determined by calculating the ratio of the peak area of the unlabeled trehalose to the peak area of the $^{13}\text{C}_{12}$ -labeled internal standard and comparing this to a standard curve.

Visualizations

Logical Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for using α,β -Trehalose- $^{13}\text{C}_{12}$ in a quantitative LC-MS/MS experiment.

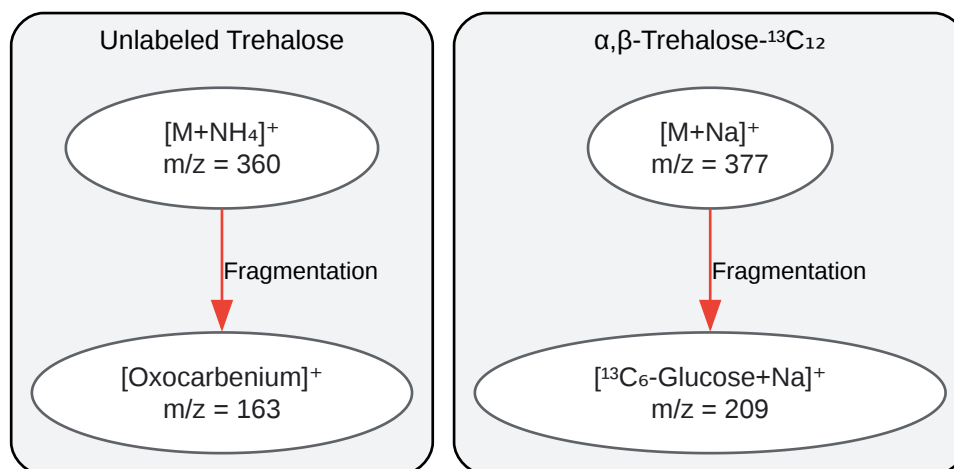


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Caption: Workflow for trehalose quantification using an internal standard.

Mass Spectrometry Fragmentation Pathway

This diagram shows the precursor and fragment ions for both unlabeled trehalose and its $^{13}\text{C}_{12}$ -labeled counterpart that are monitored in the mass spectrometer.



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Caption: Monitored MS/MS transitions for trehalose and its $^{13}\text{C}_{12}$ -labeled form.

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